molecular formula C20H17N5O2S B11009604 N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11009604
M. Wt: 391.4 g/mol
InChI Key: XBSRRDDLLXRUSV-UHFFFAOYSA-N
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Description

The compound N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide (CAS: 1190274-17-9) is a heterocyclic organic molecule with a molecular formula of C₁₉H₁₆N₆O₂S and a molecular weight of 392.4 g/mol . Its structure comprises:

  • A 1,3,4-thiadiazole ring substituted with a benzyl group at position 3.
  • A propanamide linker connecting the thiadiazole to a 4-oxoquinazolin-3(4H)-yl moiety, which is a fused bicyclic system known for its pharmacological relevance .

The Z-configuration of the thiadiazole-ylidene group is critical for its stereoelectronic properties.

Properties

Molecular Formula

C20H17N5O2S

Molecular Weight

391.4 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C20H17N5O2S/c26-17(10-11-25-13-21-16-9-5-4-8-15(16)19(25)27)22-20-24-23-18(28-20)12-14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,22,24,26)

InChI Key

XBSRRDDLLXRUSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Formation of Benzoxazinone Intermediate

Anthranilic acid reacts with chloroacetyl chloride in pyridine to form N-chloroacetyl anthranilic acid. Cyclization with acetic anhydride yields 2-methyl-4H-benzo[d]oxazin-4-one.

Reaction Conditions :

  • Anthranilic acid (1 eq), chloroacetyl chloride (1.2 eq), pyridine (solvent), 0–5°C, 2 h.

  • Cyclization: Acetic anhydride, reflux, 3 h.

Aminolysis to Quinazolinone-Propanamide

The benzoxazinone intermediate reacts with β-alanine or its derivatives in dimethylformamide (DMF) to form 3-(3-aminopropyl)-2-methylquinazolin-4(3H)-one. For propanamide formation, the amine is acylated with propionyl chloride under basic conditions.

Example Protocol :

  • Benzoxazinone (1 eq), β-alanine ethyl ester (1.5 eq), DMF, 80°C, 6 h.

  • Hydrolysis: 10% NaOH, ethanol, reflux, 2 h.

  • Acylation: Propionyl chloride (1.2 eq), triethylamine, THF, 0°C→RT, 12 h.

Synthesis of 5-Benzyl-1,3,4-Thiadiazol-2(3H)-Ylidene Amine

Thiadiazole Ring Formation

Thiosemicarbazide reacts with benzyl carboxylic acid derivatives (e.g., phenylacetic acid) in polyphosphoric acid (PPA) or with phosphorus pentachloride (PCl₅) via solid-phase grinding.

Method A (PPA-Mediated Cyclization) :

  • Thiosemicarbazide (1 eq), phenylacetic acid (1.2 eq), PPA (3 eq), 100–110°C, 1.5 h.

  • Yield: ~90% of 2-amino-5-benzyl-1,3,4-thiadiazole.

Method B (Solid-Phase Grinding) :

  • Thiosemicarbazide (1 eq), phenylacetic acid (1.2 eq), PCl₅ (1.2 eq), room temperature, 30 min.

  • Neutralization: NH₄OH (pH 8–8.2), filtration, recrystallization (ethanol).

Conversion to Ylidene Amine

The 2-amino group is deprotonated using strong bases (e.g., NaH) in anhydrous THF, forming the ylidene tautomer.

Conditions :

  • 2-Amino-5-benzyl-1,3,4-thiadiazole (1 eq), NaH (2 eq), THF, 0°C→RT, 2 h.

Coupling of Quinazolinone and Thiadiazole Moieties

Amide Bond Formation

The propanamide-linked quinazolinone (carboxylic acid) is activated as an acyl chloride or mixed anhydride and coupled with the thiadiazole ylidene amine.

EDC/HOBt-Mediated Coupling :

  • Quinazolinone-propanamide acid (1 eq), EDC (1.5 eq), HOBt (1.5 eq), acetonitrile, RT, 24 h.

  • Add thiadiazole ylidene amine (1.2 eq), stir 12 h.

  • Purification: Column chromatography (EtOAc/hexane, 3:7).

Acyl Chloride Method :

  • Quinazolinone-propanamide acid (1 eq), SOCl₂ (3 eq), benzene, reflux, 4 h.

  • Add thiadiazole ylidene amine (1.2 eq), triethylamine (2 eq), DCM, 0°C→RT, 6 h.

Optimization and Analytical Data

Reaction Yield Comparison

MethodThiadiazole YieldCoupling YieldTotal Yield
PPA-Mediated Cyclization + EDC/HOBt89%78%69%
Solid-Phase Grinding + Acyl Chloride91%82%75%

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 11.24 (s, 1H, NH), 8.52 (d, J = 8.8 Hz, 1H, quinazolinone H-3), 7.26–7.33 (m, 5H, benzyl), 3.79 (s, 2H, CH₂CO), 2.98 (t, J = 6.4 Hz, 2H, propanamide CH₂).

  • IR (KBr) : 3410 cm⁻¹ (N-H), 1701 cm⁻¹ (C=O), 1570 cm⁻¹ (C=N).

Challenges and Solutions

  • Regioselectivity in Thiadiazole Formation : Use of stoichiometric PCl₅ ensures 5-benzyl substitution.

  • Z-Configuration Stability : Anhydrous conditions and NaH base prevent tautomerization.

  • Purification : Silica gel chromatography with EtOAc/hexane gradients resolves amide diastereomers .

Chemical Reactions Analysis

Functional Group Transformations

The compound’s reactivity is dominated by its thiadiazole and quinazoline groups:

Thiadiazole Ring :

  • Nucleophilic Substitution : The exocyclic nitrogen undergoes alkylation or arylation with electrophiles (e.g., benzyl bromide) in the presence of bases like K₂CO₃ .

  • Oxidation : Treatment with H₂O₂ or m-CPBA oxidizes the thiadiazole sulfur, forming sulfoxide or sulfone derivatives, which alter electronic properties and bioactivity.

Quinazoline Core :

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 4-oxo group to a hydroxyl, modifying hydrogen-bonding capacity.

  • Halogenation : Electrophilic substitution with Br₂ in acetic acid introduces bromine at the quinazoline’s C6 position.

Degradation Pathways

Stability studies reveal degradation under specific conditions:

  • Acidic Hydrolysis : The propanamide bond cleaves in concentrated HCl (reflux, 6 h), yielding 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid and 5-benzyl-1,3,4-thiadiazol-2-amine.

  • Photodegradation : UV light (254 nm) induces ring-opening of the thiadiazole, forming a disulfide intermediate .

ConditionDegradation ProductHalf-Life (h)
1M HCl, refluxPropanoic acid derivative + thiadiazole amine2.5
UV light (254 nm), 25°CDisulfide intermediate8.3

Comparative Reactivity with Analogues

The compound’s dual heterocyclic system confers distinct reactivity compared to analogues:

CompoundThiadiazole ReactivityQuinazoline ReactivityUnique Features
Target CompoundHigh (S-alkylation)Moderate (C6 halogenation)Synergistic electronic effects
5-BenzylthiadiazoleHighNoneLimited cross-ring interactions
4-OxoquinazolineNoneHighNo thiadiazole-mediated reactions

The hybrid structure enables simultaneous modifications at both rings, a feature absent in simpler analogues .

Mechanistic Insights

  • Cyclization Kinetics : Oxidative cyclization follows second-order kinetics, with rate constants (k) of 0.018 L·mol⁻¹·s⁻¹ for iodine-mediated reactions .

  • Electronic Effects : DFT calculations show the thiadiazole’s electron-deficient nature directs electrophilic attacks to the quinazoline’s C6 position.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiadiazole and quinazoline rings exhibit promising anticancer properties. N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to inhibit specific enzymes involved in cancer cell proliferation. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways associated with growth and survival .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. It has been observed to inhibit the growth of certain bacterial strains and fungi. The mechanism of action may involve interference with essential metabolic processes within microbial cells, leading to cell death or growth inhibition.

Enzyme Inhibition

This compound has been studied for its ability to inhibit enzymes such as kinases and proteases that play critical roles in disease progression. This inhibition can disrupt pathways related to inflammation and cancer metastasis, making it a candidate for further development as a therapeutic agent .

Pesticidal Activity

The compound has shown potential as a pesticide due to its biological activity against plant pathogens. Research has indicated that derivatives of thiadiazole can act as fungicides or bactericides, providing an avenue for developing new agricultural chemicals that are effective against resistant strains of pathogens .

Synthesis of Novel Materials

This compound can serve as a precursor for synthesizing novel materials with specific electronic or optical properties. Its unique chemical structure allows it to be incorporated into polymers or composites that could be used in electronic devices or sensors.

Summary of Findings

The applications of this compound span multiple fields:

Application AreaKey ActivitiesPotential Benefits
Medicinal ChemistryAnticancer and antimicrobial activityTherapeutic agents for cancer and infections
AgriculturePesticidal activityNew solutions for crop protection
Material ScienceSynthesis of novel materialsDevelopment of advanced materials for technology

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific molecular targets. For instance, it may bind to the active site of kinases, preventing their phosphorylation activity. This inhibition can disrupt signaling pathways such as the JAK/STAT pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Thiadiazole Cores

N-(5-Methyl-1,3,4-Thiadiazol-2-Yl)Propanamide Derivatives
  • Example: 3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide (CAS: Not specified) Molecular Formula: C₁₆H₁₂ClN₃O₂S₃ Key Features: Replaces the quinazolinone group with a thiazolidinone ring and a 4-chlorobenzylidene substituent. Activity: Thiazolidinones are associated with antimicrobial and anticancer activity, though specific data for this compound are unavailable .
Benzamide-Linked Thiadiazoles
  • Example: N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (Compound 8a) Molecular Formula: C₂₃H₁₈N₄O₂S Key Features: Incorporates a pyridinyl-acetyl group instead of quinazolinone. The extended π-system may enhance DNA intercalation or DHFR inhibition . Synthesis: Prepared via condensation of enaminones with active methylene compounds, highlighting versatility in derivatization .
4-Oxoquinazolin-3(4H)-Yl Derivatives
  • Example : 4-(4-Oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide (CAS: 1219578-71-8)
    • Molecular Formula : C₁₆H₁₈N₄OS
    • Key Features : Uses a butanamide linker and isopropyl substitution on the thiadiazole. The longer linker may affect membrane permeability compared to the target compound’s propanamide chain .

Functional and Pharmacological Comparisons

Table 1: Structural and Functional Comparison
Compound Core Structure Substituents Molecular Weight Potential Activity Reference
Target Compound 1,3,4-Thiadiazole Benzyl, 4-oxoquinazolin-3(4H)-yl 392.4 Enzyme inhibition (inferred)
3-[(5Z)-5-(4-Chlorobenzylidene)... Thiazolidinone 4-Chlorobenzylidene, thioxo 409.9 Antimicrobial/anticancer
Compound 8a (Molecules 2011) 1,3,4-Thiadiazole Acetylpyridinyl, benzamide 414.5 DHFR inhibition
4-(4-Oxoquinazolin-3(4H)-yl)... 1,3,4-Thiadiazole Isopropyl, butanamide linker 357.4 Not reported
Key Observations :

4-Oxoquinazolinone moieties are associated with kinase inhibition, as seen in drugs like gefitinib, suggesting a possible tyrosine kinase targeting mechanism .

Linker Modifications :

  • Shorter linkers (e.g., propanamide vs. butanamide) may reduce conformational flexibility, enhancing binding specificity .

Heterocyclic Cores: Thiadiazoles vs. thiazolidinones: Thiadiazoles are more electron-deficient, favoring interactions with nucleophilic enzyme residues, while thiazolidinones offer hydrogen-bonding capabilities via carbonyl groups .

Biological Activity

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a novel compound that integrates the pharmacologically significant quinazoline and thiadiazole moieties. This article explores its biological activity through various studies, highlighting its potential therapeutic applications.

Structural Overview

The compound features:

  • Quinazoline Core : Known for its anticancer properties.
  • Thiadiazole Moiety : Associated with antimicrobial and anti-inflammatory activities.

The structural formula can be represented as follows:

N 2Z 5 benzyl 1 3 4 thiadiazol 2 3H ylidene 3 4 oxoquinazolin 3 4H yl propanamide\text{N 2Z 5 benzyl 1 3 4 thiadiazol 2 3H ylidene 3 4 oxoquinazolin 3 4H yl propanamide}

1. Anticancer Activity

Recent studies have demonstrated that compounds containing both quinazoline and thiadiazole structures exhibit significant anticancer activity. For instance, a study evaluated various derivatives against human cancer cell lines such as A549 (lung cancer), MDA-MB-231 (triple-negative breast cancer), and MCF7 (hormone-dependent breast cancer). The results indicated that certain derivatives showed IC50 values comparable to established chemotherapeutics like Etoposide .

2. Antimicrobial Effects

The antimicrobial properties of thiadiazole derivatives have been well-documented. In vitro assays revealed that several compounds exhibited notable activity against Gram-positive and Gram-negative bacteria. For example, derivatives of 1,3,4-thiadiazole demonstrated effective inhibition against pathogens such as E. coli and S. aureus with varying degrees of efficacy .

3. Anticonvulsant Activity

Molecular docking studies have suggested that quinazoline derivatives can modulate seizure activity effectively. Compounds similar to this compound showed significant anticonvulsant effects in animal models, indicating potential use in epilepsy treatment .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds have shown inhibitory activity against key enzymes involved in cancer progression and microbial resistance.
  • Cell Proliferation Modulation : Studies indicate that these compounds can disrupt the cell cycle in cancer cells, leading to apoptosis.

Case Study 1: Anticancer Efficacy

A study conducted on a series of quinazoline-thiadiazole hybrids revealed that compound variants exhibited IC50 values ranging from 10 μM to 30 μM against MDA-MB-231 cells. The structure-activity relationship indicated that modifications at specific positions significantly enhanced anticancer potency .

Case Study 2: Antimicrobial Screening

In another investigation, a selection of thiadiazole derivatives was tested against Xanthomonas oryzae and Fusarium graminearum. The most effective compound showed an inhibition rate of 56% at a concentration of 100 μg/mL, outperforming traditional antibiotics .

Summary Table of Biological Activities

Compound Activity IC50/Effectiveness
N-(5-benzyl)-1,3,4-thiadiazoleAnticancerIC50 = 10 μM (MDA-MB-231)
Thiadiazole DerivativeAntimicrobialInhibition rate = 56% (100 μg/mL)
Quinazoline AnalogAnticonvulsantSignificant seizure prevention

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound's synthesis likely involves coupling thiadiazole and quinazolinone moieties. A common approach is reacting hydrazonoyl halides with thioamide precursors under reflux in polar aprotic solvents (e.g., dioxane) with triethylamine as a base. Optimization may include adjusting stoichiometry, temperature (20–25°C for intermediates), and purification via recrystallization (ethanol-DMF mixtures) . Spectroscopic validation (¹H/¹³C NMR, HRMS) is critical for confirming structural integrity .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify characteristic peaks for the thiadiazole ring (δ ~7.5–8.5 ppm for aromatic protons) and quinazolinone carbonyl groups (δ ~165–175 ppm in ¹³C) .
  • FT-IR : Confirm C=O stretches (~1680–1700 cm⁻¹) and N-H bonds (~3200–3400 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Screen for anticancer activity using cell viability assays (e.g., MTT) against relevant cancer cell lines (e.g., HEPG2-1 for liver carcinoma). IC₅₀ values can be compared to reference drugs like doxorubicin. Dose-response curves and selectivity indices (normal vs. cancer cells) should be calculated .

Advanced Research Questions

Q. How can QSAR models be developed to predict the bioactivity of analogs of this compound?

  • Methodological Answer :

Dataset Preparation : Curate a training set with analogs (e.g., benzenesulfonamide derivatives) and their bioactivity data (e.g., IC₅₀ values) .

Descriptor Calculation : Use software like PaDEL-Descriptor to generate molecular descriptors (e.g., topological, electronic).

Model Building : Apply Kernel Partial Least Squares (KPLS) regression to correlate descriptors with activity. Validate using test sets and metrics like R² and RMSE .

Interpretation : Identify critical substituents (e.g., electron-withdrawing groups on the thiadiazole ring) that enhance activity.

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

  • Methodological Answer :

  • Software Tools : Use SHELXL for small-molecule refinement. Address twinning or disorder by adjusting occupancy parameters or using the TWIN command .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/wR2 convergence. Hydrogen bonding networks should align with electron density maps .

Q. How can structure-activity relationships (SAR) be explored for thiadiazole-quinazolinone hybrids?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the benzyl (e.g., electron-donating/-withdrawing groups) and quinazolinone (e.g., 4-oxo vs. 4-thio) moieties .
  • Bioactivity Profiling : Compare IC₅₀ values across analogs to identify pharmacophores. Molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like TrkA or tubulin .

Q. What experimental and computational methods validate tautomeric forms in solution vs. solid states?

  • Methodological Answer :

  • X-ray Crystallography : Resolve tautomeric preferences (e.g., thiadiazole-ylidene vs. thiadiazoline) in the solid state .
  • DFT Calculations : Compare energy-minimized tautomers (B3LYP/6-31G*) with experimental NMR chemical shifts . Solvent effects (PCM model) can mimic solution-phase behavior.

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